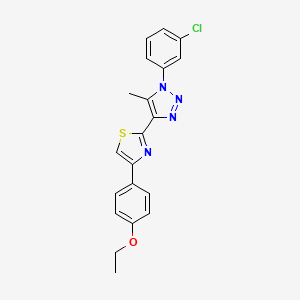

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is a synthetic organic compound that belongs to the class of triazole-thiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-chlorophenyl azide and 5-methyl-1H-1,2,3-triazole are used as starting materials.

Thiazole Ring Formation: The thiazole ring is formed by the reaction of 4-ethoxyphenyl isothiocyanate with an appropriate amine or thiol compound.

Coupling Reaction: The final step involves coupling the triazole and thiazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Análisis De Reacciones Químicas

Functionalization Reactions

The thiazole-triazole hybrid undergoes further derivatization for enhanced bioactivity:

A. Diazotization and Coupling

-

Diazonium salts of the 4-ethoxyphenyl group react with aromatic amines to form azo derivatives, improving antimicrobial properties .

-

Example: Reaction with 4-nitroaniline in HCl/NaNO₂ yields a deep-red azo compound (λₘₐₓ = 420 nm) .

B. Nucleophilic Substitution

C. Oxidation of Thiazole Moiety

-

Treatment with H₂O₂/HOAc oxidizes the thiazole ring to thiazole-4-oxide, confirmed by IR (ν = 1250 cm⁻¹, S=O) .

Key Spectral Characterization Data

Critical analytical data for reaction intermediates and final products:

1H NMR (400 MHz, CDCl₃)

13C NMR

HRMS

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole show efficacy against various bacterial strains. A review highlighted the synthesis of triazole derivatives that displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study focusing on 1,2,4-triazole derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) . The incorporation of thiazole and triazole moieties has been linked to improved antiproliferative activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity .

Potential in Drug Development

Given the promising biological activities associated with this compound and its derivatives, there is significant interest in further exploring its potential as a lead compound in drug development. The structural diversity offered by the thiazole and triazole frameworks allows for modifications that could enhance efficacy and reduce toxicity.

Case Studies

| Study | Findings |

|---|---|

| Sameliuk et al. (2021) | Highlighted the synthesis of various triazole derivatives with notable anticancer properties against HT29 cells. |

| MDPI Pharmaceuticals (2024) | Discussed the synthesis of thiophene-linked triazoles with antimicrobial and chemotherapeutic profiles. |

| DergiPark Review (2021) | Reviewed numerous 1,2,4-triazole derivatives showing potential applications in medicine and pharmacy. |

Mecanismo De Acción

The mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

2-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole: Lacks the methyl group on the triazole ring.

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole: Lacks the ethoxy group on the phenyl ring.

Uniqueness

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is unique due to the presence of both the 3-chlorophenyl and 4-ethoxyphenyl groups, which can enhance its biological activity and specificity compared to similar compounds.

Actividad Biológica

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and efficacy against various cell lines.

The compound has the following chemical properties:

- Molecular Formula : C16H15ClN3OS

- Molecular Weight : 315.82 g/mol

- CAS Number : 1017399-61-9

Synthesis

The synthesis typically involves the reaction of 3-chlorophenyl and thiazole derivatives under controlled conditions to yield the desired triazole-thiazole hybrid. The process may vary based on the substituents used and the desired purity levels.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that related thiazole derivatives effectively inhibited cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compounds induced apoptosis and cell cycle arrest at the G2/M phase, leading to a reduction in viable cell counts .

- Mechanism of Action : The anticancer effect is attributed to the ability of these compounds to disrupt microtubule dynamics by binding to tubulin, similar to known chemotherapeutics like colchicine .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies reported that thiazole derivatives possess activity against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, thus inhibiting growth .

Case Studies

Research Findings

Recent research has focused on optimizing the structure of triazole-thiazole hybrids to enhance their biological activity. Modifications in substituents have shown to significantly affect their potency against cancer cells. For example, introducing electron-donating groups has been correlated with increased antiproliferative effects .

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-ethoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-3-26-17-9-7-14(8-10-17)18-12-27-20(22-18)19-13(2)25(24-23-19)16-6-4-5-15(21)11-16/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBRFWABRLBBLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.